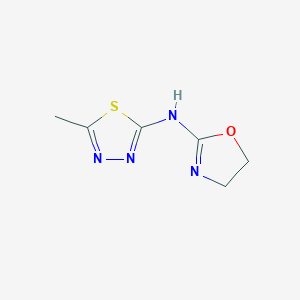
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline is a heterocyclic compound that features both a thiadiazole and an oxazoline ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with an appropriate oxazoline precursor. One common method includes the cyclization of 2-(5-methyl-1,3,4-thiadiazol-2-yl)ethylamine with an oxazoline derivative under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group on the thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiadiazole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential use as a pharmaceutical intermediate for drug development.
Industry: Possible applications in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-thiadiazole-2-amine: A precursor in the synthesis of the target compound.
2-(5-Methyl-1,3,4-thiadiazol-2-yl)ethylamine: Another related compound with similar structural features.
Uniqueness
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)-2-oxazoline is unique due to the presence of both thiadiazole and oxazoline rings, which confer distinct chemical and biological properties.
Properties
CAS No. |
102367-72-6 |
|---|---|
Molecular Formula |
C6H8N4OS |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H8N4OS/c1-4-9-10-6(12-4)8-5-7-2-3-11-5/h2-3H2,1H3,(H,7,8,10) |
InChI Key |
HMNYRMQALFFIGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC2=NCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



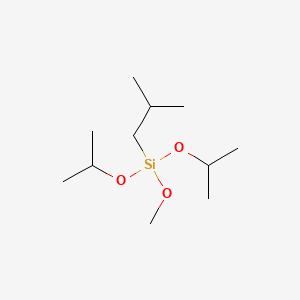
![[4-(4-Iodo-benzoyl)-piperazin-1-yl]-(4-iodo-phenyl)-methanone](/img/structure/B12804055.png)
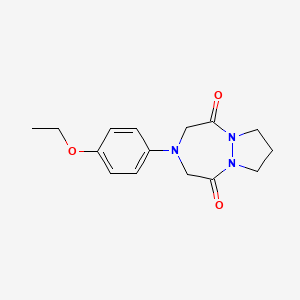
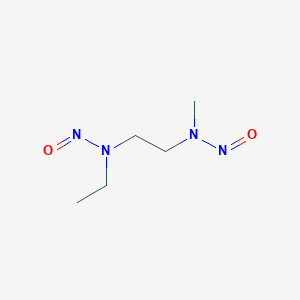
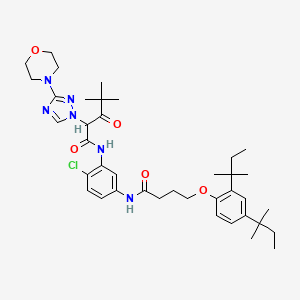
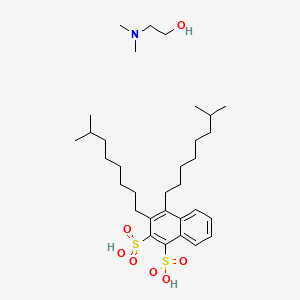
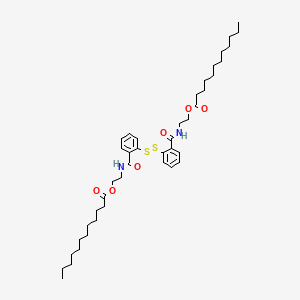
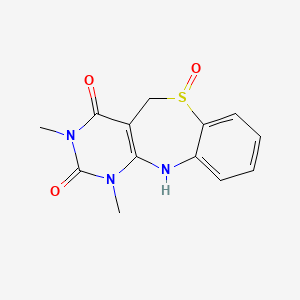
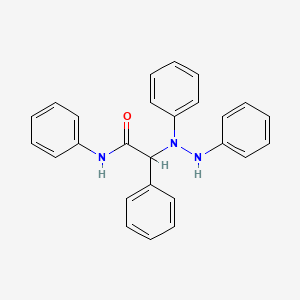
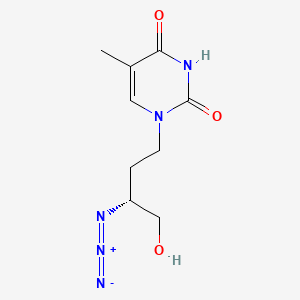
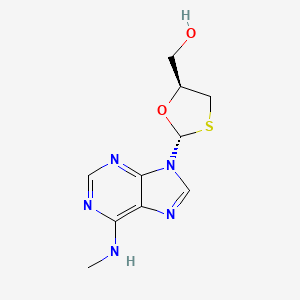

![4,6-Dihydrobenzo[pqr]tetraphene-4,5,5a,6(5h)-tetrol](/img/structure/B12804117.png)
